molecular formula C9H7ClF3NO2 B1350643 2'-Chloro-4'-(trifluoromethoxy)acetanilide CAS No. 256529-43-8

2'-Chloro-4'-(trifluoromethoxy)acetanilide

Cat. No.: B1350643
CAS No.: 256529-43-8
M. Wt: 253.6 g/mol
InChI Key: MNNXXAMUQSINLV-UHFFFAOYSA-N
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Description

2’-Chloro-4’-(trifluoromethoxy)acetanilide, also known as N-[2-chloro-4-(trifluoromethoxy)phenyl]acetamide, is a chemical compound with the molecular formula C9H7ClF3NO2 and a molecular weight of 253.61 g/mol . This compound is characterized by the presence of a chloro group and a trifluoromethoxy group attached to a phenyl ring, along with an acetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-(trifluoromethoxy)acetanilide typically involves the reaction of 2-chloro-4-aminophenol with perfluoromethylvinyl ether in an alkaline environment to obtain an intermediate. This intermediate is then reacted with 2,6-difluorophenylacetonitrile to yield the final product . The reaction conditions are generally mild, with low energy consumption, making the process economical and feasible for industrial production.

Industrial Production Methods

Industrial production methods for 2’-Chloro-4’-(trifluoromethoxy)acetanilide are designed to maximize yield and purity while minimizing costs and environmental impact. The process involves the use of large-scale reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-(trifluoromethoxy)acetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions involving 2’-Chloro-4’-(trifluoromethoxy)acetanilide include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2’-Chloro-4’-(trifluoromethoxy)acetanilide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-(trifluoromethoxy)acetanilide involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethoxy groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2’-Chloro-4’-(trifluoromethoxy)acetanilide include:

Uniqueness

The uniqueness of 2’-Chloro-4’-(trifluoromethoxy)acetanilide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethoxy groups on the phenyl ring, along with the acetamide group, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-chloro-4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-5(15)14-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNXXAMUQSINLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380981
Record name 2'-Chloro-4'-(trifluoromethoxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256529-43-8
Record name 2'-Chloro-4'-(trifluoromethoxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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